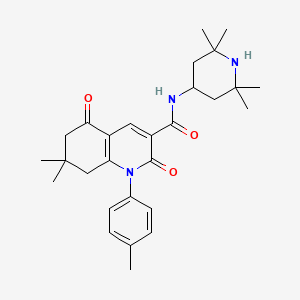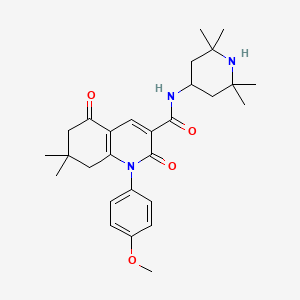![molecular formula C13H16Cl2N2O2 B3449834 3,5-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3449834.png)
3,5-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide
Descripción general
Descripción
3,5-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DIMEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIMEB is a benzamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific proteins or enzymes. For example, this compound has been found to inhibit the activity of Hsp90, a protein that is involved in the regulation of cell growth and survival. By inhibiting Hsp90, this compound may be able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide is its specificity for certain proteins or enzymes, which allows researchers to investigate the role of these proteins in various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of this compound may also be a limiting factor for some researchers.
Direcciones Futuras
There are many potential future directions for research involving 3,5-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide. One area of research could involve the development of new analogs of this compound with improved specificity and lower toxicity. Another area of research could involve the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for investigating the role of specific proteins in various biological processes. For example, this compound has been used to study the role of the protein Hsp90 in cancer cells, as well as the role of the protein SIRT1 in aging and longevity.
Propiedades
IUPAC Name |
3,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-11-7-10(8-12(15)9-11)13(18)16-1-2-17-3-5-19-6-4-17/h7-9H,1-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNVZRSCWBIIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-amino-N-(2-fluoro-5-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3449818.png)
![6-[(4-methoxyphenoxy)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3449825.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3449831.png)
![5-{[(3-methylphenyl)amino]methyl}-8-quinolinol](/img/structure/B3449838.png)
![2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B3449840.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3449854.png)
![methyl {2-chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenoxy}acetate](/img/structure/B3449859.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B3449867.png)